N-Pyridin-3-yl-succinamic acid

Descripción general

Descripción

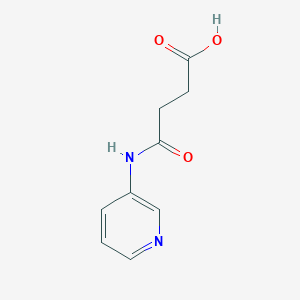

N-Pyridin-3-yl-succinamic acid is an organic compound with the chemical formula C9H10N2O3. It is characterized by a pyridine ring attached to a succinamic acid moiety. This compound is known for its white or off-white crystalline appearance and has a molecular weight of 194.19 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Pyridin-3-yl-succinamic acid involves the reaction of pyridine with butyryl chloride in the presence of a base to form this compound chloride. This intermediate is then reacted with succinic acid to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Análisis De Reacciones Químicas

Types of Reactions: N-Pyridin-3-yl-succinamic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be tailored for specific applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Pyridin-3-yl-succinamic acid has been investigated for its potential as a therapeutic agent. Its ability to inhibit histone deacetylases (HDACs) positions it as a candidate for cancer treatment. By inhibiting these enzymes, the compound can reactivate silenced tumor suppressor genes, which may lead to antitumor effects .

Case Study: HDAC Inhibition

- Objective : To evaluate the antitumor activity of this compound.

- Method : In vitro assays were conducted on various cancer cell lines to assess cell viability and gene expression changes.

- Results : The compound demonstrated significant inhibition of HDAC activity, leading to increased expression of tumor suppressor genes and reduced cell proliferation in treated cancer cells.

The compound's interaction with biological targets extends beyond cancer therapy. Studies have indicated that this compound may also exhibit neuroprotective effects by modulating neurodegenerative pathways.

Case Study: Neuroprotective Effects

- Objective : To investigate the neuroprotective potential of this compound in models of neurodegeneration.

- Method : Animal models were subjected to neurotoxic agents, followed by treatment with the compound.

- Results : Treated animals showed improved neurological function and reduced markers of neuronal damage compared to controls.

Material Science

In addition to its biological applications, this compound is being explored for use in developing thermosensitive materials and supramolecular structures. Its ability to form hydrogen bonds and interact with various substrates makes it suitable for creating novel materials with tailored properties.

Case Study: Thermosensitive Materials

- Objective : To develop thermosensitive hydrogels incorporating this compound.

- Method : The compound was synthesized into polymer matrices, and their thermal properties were analyzed.

- Results : The resulting hydrogels exhibited significant changes in viscosity and solubility with temperature variations, indicating potential applications in drug delivery systems.

Mecanismo De Acción

The mechanism by which N-Pyridin-3-yl-succinamic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds and π-π stacking interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparación Con Compuestos Similares

- N-Pyridin-2-yl-succinamic acid

- N-Pyridin-4-yl-succinamic acid

- N-Pyridin-3-yl-butyric acid

Comparison: N-Pyridin-3-yl-succinamic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Actividad Biológica

N-Pyridin-3-yl-succinamic acid is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring and a succinamic acid moiety, suggests potential applications in various biological contexts. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented as follows:

This compound possesses a pyridine ring that enhances its ability to interact with biological macromolecules, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its interactions with proteins and nucleic acids. The compound can form hydrogen bonds and engage in π-π stacking interactions , which are crucial for modulating biochemical pathways. These interactions can influence the structure and function of target molecules, leading to various biological effects.

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer activity . Its mechanism involves the inhibition of specific protein kinases associated with cancer cell proliferation. For instance, it has been evaluated for its ability to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division .

Table 1: Inhibitory Activity Against Plk1

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent . It has been investigated for its selective activity against Chlamydia trachomatis, demonstrating the ability to impair bacterial growth without affecting host cell viability .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Chlamydia trachomatis | 64 μg/mL | |

| Neisseria meningitidis | 32 μg/mL |

Case Studies

- Inhibition of Plk1 : A study screened small molecules for their ability to bind to the Plk1 PBD and identified several candidates, including this compound, which showed promising inhibition profiles .

- Antichlamydial Activity : Research focused on the synthesis of compounds based on the pyridine scaffold revealed that certain derivatives could selectively inhibit Chlamydia trachomatis, providing a foundation for future drug development targeting this pathogen .

Toxicity and Safety Profile

While investigating the biological activities, it is essential to assess the toxicity of this compound. Preliminary studies indicate that it exhibits mild toxicity towards mammalian cell lines but remains non-mutagenic in Drosophila melanogaster assays .

Propiedades

IUPAC Name |

4-oxo-4-(pyridin-3-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(3-4-9(13)14)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCDHMGBWOILNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351309 | |

| Record name | N-Pyridin-3-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25604-13-1 | |

| Record name | N-Pyridin-3-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-PYRIDYL)SUCCINAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.